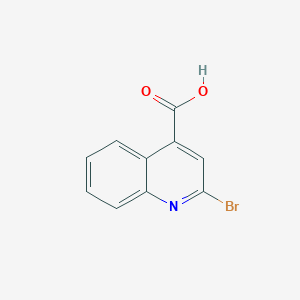

2-Bromoquinoline-4-carboxylic acid

Description

Historical Context of Quinoline (B57606) Synthesis and Derivatives

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. wikipedia.org A significant milestone in its synthesis was the Skraup reaction, developed in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comslideshare.net This and other early methods paved the way for the creation of a vast number of quinoline derivatives. numberanalytics.com Over the years, numerous other synthetic routes have been established, including the Combes, Conrad-Limpach, Doebner, Doebner-von Miller, and Gould-Jacobs reactions, each offering different pathways to substituted quinolines. wikipedia.orgwikipedia.org The development of halogenated quinoline derivatives, such as those containing bromine, arose from the desire to modulate the electronic properties and biological activity of the quinoline core.

Quinoline as a Privileged Heterocyclic Scaffold in Modern Organic Chemistry

In contemporary organic and medicinal chemistry, the quinoline framework is recognized as a "privileged scaffold". nih.govnih.govtandfonline.com This term highlights its recurring presence in molecules that exhibit a broad range of biological activities. nih.govbohrium.com The quinoline moiety is a key component in numerous pharmaceuticals, agrochemicals, and materials with specific optical and electrical properties. numberanalytics.com Its ability to interact with various biological targets has made it a focal point in drug discovery, leading to the development of anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govtandfonline.combohrium.com The accessibility of diverse synthetic methods allows for extensive structural modifications, enabling chemists to fine-tune the properties of quinoline-based compounds for specific applications. nih.govtandfonline.com

Overview of Research Trajectories for Halogenated Quinoline Carboxylic Acids

Halogenated quinoline carboxylic acids represent a significant class of quinoline derivatives with distinct chemical reactivity and potential applications. The introduction of a halogen, such as bromine, and a carboxylic acid group onto the quinoline scaffold significantly influences the molecule's electronic distribution, reactivity, and biological profile. Research in this area often focuses on several key trajectories. One major area of investigation is the synthesis of these compounds, with an emphasis on developing efficient and regioselective methods. acs.orgnih.gov Another critical research path involves exploring their utility as versatile intermediates in organic synthesis, particularly in cross-coupling reactions to generate more complex molecular architectures. Furthermore, there is substantial interest in the biological evaluation of halogenated quinoline carboxylic acids, driven by the potential for discovering new therapeutic agents. nih.gov For instance, quinoline-4-carboxylic acid derivatives are known to possess diverse medicinal properties and can be transformed into various bioactive compounds. nih.gov

Synthesis of 2-Bromoquinoline-4-carboxylic acid

The synthesis of this compound can be achieved through various methods, often involving the construction of the quinoline ring system followed by or concurrent with the introduction of the bromo and carboxylic acid functionalities.

Common Synthetic Routes

One of the most common approaches to quinoline-4-carboxylic acids is the Doebner-von Miller reaction . This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of quinoline-4-carboxylic acids specifically, the Doebner reaction , a variation of the Doebner-von Miller reaction, utilizes an aniline, an aldehyde, and pyruvic acid. wikipedia.orgacs.org

Another significant method is the Pfitzinger reaction , which employs the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. researchgate.netui.ac.id

The Combes quinoline synthesis offers an alternative route, involving the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org

For the specific synthesis of this compound, a common strategy involves the bromination of a pre-formed quinoline-4-carboxylic acid or a suitable precursor. For example, 2-hydroxyquinoline-4-carboxylic acid can be treated with a brominating agent like phosphorus oxybromide (POBr₃). echemi.comguidechem.com Alternatively, quinoline-4-carboxylic acid can be brominated using N-bromosuccinimide (NBS).

The following table summarizes some of the key synthetic approaches to quinoline-4-carboxylic acids, which can be adapted for the synthesis of the 2-bromo derivative.

| Reaction Name | Reactants | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | A three-component reaction that directly yields quinoline-4-carboxylic acids. wikipedia.orgacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Involves the condensation of isatin with a compound containing an α-methylene group. researchgate.netui.ac.id |

| Combes Synthesis | Aniline, β-Diketone | Proceeds via an intermediate Schiff base followed by acid-catalyzed ring closure. wikipedia.org |

| Bromination | 2-Hydroxyquinoline-4-carboxylic acid, POBr₃ | A method for direct bromination of a quinoline precursor. echemi.comguidechem.com |

| Bromination | Quinoline-4-carboxylic acid, NBS | Utilizes N-bromosuccinimide for the bromination step. |

Chemical and Physical Properties

This compound is a solid compound, often appearing as a white to yellow crystalline powder. lookchem.com It belongs to the class of organic compounds known as quinoline carboxylic acids. phytobank.ca

Interactive Data Table of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | echemi.comguidechem.comnih.gov |

| Molecular Weight | 252.06 g/mol | nih.gov |

| Melting Point | 175-176 °C | echemi.com |

| Appearance | White to yellow crystal powder | lookchem.com |

| Water Solubility | 0.4 g/L (Predicted) | phytobank.ca |

| pKa (Strongest Acidic) | 2.17 (Predicted) | guidechem.com |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Expected Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. Key absorptions would include the characteristic C=O stretching vibration of the carboxylic acid, typically in the region of 1700 cm⁻¹, and the O-H stretching of the carboxylic acid. Vibrations associated with the quinoline ring would also be present.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The following table provides a summary of the expected spectroscopic data.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons on the quinoline ring. |

| ¹³C NMR | Signals for all carbon atoms, including the carbonyl carbon. |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), O-H stretch for the carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three main components: the quinoline ring, the bromine atom, and the carboxylic acid group.

Reactivity of the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution reactions. However, the presence of the electron-withdrawing bromine and carboxylic acid groups generally deactivates the ring towards electrophilic attack.

Reactivity of the Bromine Substituent

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. It can be displaced by various nucleophiles, such as amines and thiols. This position is also highly amenable to transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a wide range of substituents.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions of this functional group. These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. vulcanchem.com

Amide Formation: Conversion to an amide by reaction with an amine, often activated first as an acid chloride or by using coupling reagents like HATU. echemi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications of this compound

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Role in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a well-established pharmacophore, and the bromo and carboxylic acid groups provide handles for further chemical modification to optimize biological activity. For example, it can be used as a precursor for synthesizing kinase inhibitors, where the quinoline core can interact with the ATP binding pocket of the enzyme. It is also a building block for developing novel metalloenzyme inhibitors. google.com

Use in Materials Science

The extended aromatic system of the quinoline ring suggests potential applications in materials science. Quinoline derivatives are being explored for the development of luminescent materials due to their interesting photophysical properties. The ability to functionalize the molecule via the bromine and carboxylic acid groups allows for the tuning of these properties and for incorporation into larger polymeric or supramolecular structures.

Application as a Chemical Intermediate

As a bifunctional molecule, this compound is a versatile chemical intermediate. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the carboxylic acid can be converted into other functional groups such as esters, amides, and alcohols. lookchem.comvulcanchem.comgoogle.com This dual reactivity makes it a valuable starting material for the synthesis of a wide range of complex heterocyclic compounds. ambeed.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHABDKNXNXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574000 | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-87-6 | |

| Record name | 2-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of 2 Bromoquinoline 4 Carboxylic Acid

Reactivity of the Bromine Atom at the C-2 Position

The bromine atom attached to the C-2 position of the quinoline (B57606) ring is susceptible to various substitution and coupling reactions, making it a prime handle for molecular diversification.

The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C-2 position. The bromine atom can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for introducing diverse functional groups.

For instance, amines can act as nucleophiles to displace the bromide, yielding 2-aminoquinoline-4-carboxylic acid derivatives. This transformation is fundamental for building structures with potential biological activity. Similarly, alkoxides can be employed to synthesize 2-alkoxyquinoline-4-carboxylic acids. These reactions typically require heat and sometimes the presence of a base to facilitate the substitution process. The general scheme involves the attack of the nucleophile on the electron-deficient C-2 carbon, followed by the expulsion of the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Aminoquinoline-4-carboxylic acid |

| Alkoxide | R-O⁻Na⁺ | 2-Alkoxyquinoline-4-carboxylic acid |

| Thiolate | R-S⁻Na⁺ | 2-(Alkylthio)quinoline-4-carboxylic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-2 bromine of 2-bromoquinoline-4-carboxylic acid is an excellent substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of the C-2 position. libretexts.org In this reaction, the bromoquinoline is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. wikipedia.orgnih.gov The choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., Na₂CO₃, K₂CO₃), and solvent can be optimized to achieve high yields. udel.eduorganic-chemistry.org

The Heck reaction provides a method for the alkenylation of the C-2 position. organic-chemistry.orgmasterorganicchemistry.com It involves the palladium-catalyzed coupling of the bromoquinoline with an alkene. organic-chemistry.org The reaction typically proceeds with syn stereochemistry in the migratory insertion and β-hydride elimination steps. youtube.com A variety of palladium sources, such as Pd(OAc)₂, can be used, often in conjunction with phosphine (B1218219) ligands. libretexts.org The Heck reaction tolerates a wide range of functional groups, making it a versatile method for synthesis. youtube.com

Table 2: C-2 Position Cross-Coupling Reaction Details

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Arylquinoline-4-carboxylic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 2-Alkenylquinoline-4-carboxylic acid |

Reactivity of the Carboxylic Acid Group at the C-4 Position

The carboxylic acid at the C-4 position is a versatile functional group that can be readily converted into esters, amides, and other derivatives through standard organic reactions. libretexts.org

Esterification of the C-4 carboxylic acid is a common derivatization strategy. The Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), is a straightforward method. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and excess alcohol or removal of water can be used to drive the equilibrium towards the ester product. chemguide.co.ukmasterorganicchemistry.com

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. One common method is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This approach is particularly useful for reactions with sterically hindered alcohols or when acidic conditions are not desirable. organic-chemistry.org

The conversion of the C-4 carboxylic acid to an amide is a key transformation for creating compounds with potential biological applications, including peptide mimetics. researchgate.net Direct reaction with an amine is often difficult as it leads to an acid-base reaction forming a salt. libretexts.org Therefore, the carboxylic acid is typically activated first.

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. nih.gov

For more sensitive substrates, particularly in peptide synthesis, coupling reagents are employed to facilitate amide bond formation directly from the carboxylic acid and amine. nih.govpeptide.com Reagents such as dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are widely used. peptide.com Other modern coupling agents include HATU and HBTU, which are known for their efficiency in forming peptide bonds. nih.gov This method was utilized in the synthesis of various quinoline-4-carboxamide derivatives. researchgate.net

Table 3: Amidation Methods for the C-4 Carboxylic Acid

| Method | Reagents | Intermediate | Key Features |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then R₂NH | Acyl Chloride | Robust, high-yielding, but generates HCl. |

| Carbodiimide Coupling | DCC/HOBt, R₂NH | O-Acylisourea | Milder conditions, common in peptide synthesis. peptide.com |

| Uronium Salt Coupling | HATU/HBTU, Base, R₂NH | Activated Ester | High efficiency, low racemization, widely used for difficult couplings. nih.gov |

The decarboxylation of simple aromatic carboxylic acids, including quinoline-4-carboxylic acid, is generally a challenging transformation that requires harsh conditions. libretexts.org Unlike β-keto acids or malonic acids, which undergo facile decarboxylation through a cyclic transition state upon gentle heating, quinoline-4-carboxylic acid lacks such a low-energy pathway. masterorganicchemistry.comyoutube.com

Achieving decarboxylation typically requires high temperatures, often in the presence of a metal catalyst such as copper powder or copper salts in a high-boiling solvent like quinoline itself. The mechanism is thought to involve the formation of a copper carboxylate salt, which then decomposes to release carbon dioxide and form an organocopper intermediate that is subsequently protonated. However, this reaction is not always high-yielding and may require forcing conditions that can lead to side reactions or decomposition of the starting material. Specific, milder protocols for the decarboxylation of this compound are not widely reported, indicating it is not a commonly employed synthetic route.

Modifications and Derivatization on the Quinoline Ring System

Functionalization of the Benzene (B151609) Moiety

The benzene portion of the quinoline ring is susceptible to electrophilic aromatic substitution reactions, although the reactivity is influenced by the presence of the electron-withdrawing carboxylic acid group and the deactivating effect of the quinoline nitrogen atom. Common functionalization strategies include nitration, halogenation, and amination.

Nitration: The introduction of a nitro group onto the benzene ring can be achieved using standard nitrating agents. For instance, the nitration of bromoquinolines can be performed using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents. In a related system, the nitration of 6-bromoquinoline (B19933) has been shown to yield a mixture of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline (B1581145) researchgate.net. This suggests that nitration of this compound would likely occur at positions 5, 6, 7, or 8 of the quinoline ring, with the exact regioselectivity depending on the reaction conditions and the electronic effects of the bromo and carboxyl groups.

Halogenation: Further halogenation of the benzene ring can introduce additional reactive handles for subsequent cross-coupling reactions. Electrophilic halogenation of benzene rings is a well-established transformation, typically employing a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃ lumenlearning.commasterorganicchemistry.com. The incoming halogen atom's position on the benzene moiety of this compound would be influenced by the directing effects of the existing substituents.

Amination: The introduction of an amino group can be accomplished through the reduction of a nitro group, which is a common synthetic strategy. The reduction of a nitroquinoline derivative, for example, can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C) mdpi.com. This two-step sequence of nitration followed by reduction provides a pathway to amino-substituted this compound derivatives. These amino derivatives can then serve as precursors for the synthesis of a variety of other functionalities.

The following table summarizes the types of functionalization reactions applicable to the benzene moiety of quinoline systems.

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitro-2-bromoquinoline-4-carboxylic acids |

| Halogenation | Halogen (Br₂, Cl₂), Lewis Acid (FeBr₃, AlCl₃) | Dihalo-quinoline-4-carboxylic acids |

| Amination (via nitration and reduction) | 1. HNO₃, H₂SO₄ 2. Hydrazine hydrate, Pd/C | Amino-2-bromoquinoline-4-carboxylic acids |

Introduction of Other Heterocyclic Rings

The this compound scaffold can be further elaborated by the introduction of other heterocyclic rings. This can be achieved through the functionalization of the existing groups or by building a new ring onto the quinoline core. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule.

Synthesis of Pyrazole (B372694) Derivatives: Pyrazole rings can be introduced by reacting a derivative of this compound with appropriate precursors. For instance, the carbohydrazide (B1668358) derivative of a similar quinoline, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625), can undergo cyclocondensation with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to yield pyrazolyl derivatives acs.org. Another approach involves the reaction of the acid hydrazide with malononitrile (B47326) to form a pyrazole ring acs.org. These methods highlight the potential to convert the carboxylic acid group of this compound into a hydrazide, which can then be used to construct a pyrazole ring.

Synthesis of Triazole Derivatives: The synthesis of triazole-containing quinoline derivatives is another important modification. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. For example, the carboxylic acid group of a quinoline can be used to anchor a propargyl group, which can then react with an azide to form a 1,2,3-triazole ring researchgate.net. Alternatively, the bromo substituent at the 2-position can be a site for introducing a triazole ring via nucleophilic substitution or cross-coupling reactions. For example, 5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts have been synthesized, demonstrating the linkage of a bromo-phenyl group to a triazole ring system researchgate.net.

Synthesis of Fused Heterocyclic Systems: The quinoline ring system of this compound can also serve as a foundation for the construction of fused heterocyclic systems. For example, substituted acs.orgnih.govthiazepino[2,3-h]quinolinecarboxylic acids have been prepared through a multi-step sequence involving nucleophilic aromatic substitution on a chloro-nitroquinoline, followed by reduction and lactamization nih.gov. This demonstrates a strategy where the benzene ring is first functionalized and then used to build a new heterocyclic ring.

The table below provides an overview of the strategies for introducing other heterocyclic rings.

| Heterocyclic Ring | Synthetic Strategy | Key Intermediates/Reagents |

| Pyrazole | Cyclocondensation | Hydrazide derivative, β-dicarbonyl compounds, malononitrile |

| Triazole | Huisgen 1,3-dipolar cycloaddition | Propargylated quinoline, azides |

| Fused Thiazepine | Nucleophilic substitution, reduction, lactamization | Chloro-nitroquinoline, mercapto-carboxylic acids |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on quinoline (B57606) derivatives have been employed to understand their molecular geometry and electronic properties. researchgate.netorientjchem.org For instance, DFT calculations using the B3LYP/6-31G(d,p) basis set are commonly used to optimize the geometry of such molecules and to calculate their vibrational frequencies. nih.govchemrxiv.org These studies help in assigning the bands observed in experimental infrared and Raman spectra. researchgate.net

While specific DFT studies exclusively on 2-bromoquinoline-4-carboxylic acid are not extensively detailed in the provided results, the methodology is well-established for similar quinoline compounds. researchgate.netnih.govchemrxiv.org Such analyses would typically reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, electronic properties like the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be determined. scielo.br These parameters are crucial for understanding the molecule's reactivity and potential interaction sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thaiscience.info This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on related quinoline-4-carboxylic acid derivatives have demonstrated the utility of molecular docking in predicting their binding affinities and interaction modes with various protein targets. For example, derivatives have been docked against proteins implicated in cancer, malaria, and tuberculosis. ijcps.orgnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. thaiscience.infonih.gov For instance, a study on 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives showed that compounds formed multiple hydrogen bonds with the target proteins, indicating strong binding. ijcps.org While specific docking studies for this compound were not found, the general applicability of this method to the quinoline scaffold suggests its potential for similar investigations. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are developed by finding a statistical correlation between molecular descriptors (properties of the molecules) and their measured biological activity.

QSAR studies have been successfully applied to various quinoline derivatives to predict their biological activities, such as their potential as anticancer agents. nih.govnih.gov The process involves generating a set of molecular descriptors, which can be 2D or 3D, and then using machine learning methods to build a predictive model. nih.gov Although a specific QSAR model for this compound is not detailed in the search results, the methodology is well-suited for this class of compounds to predict activities and guide the design of new, more potent analogs. researchgate.net

Prediction of Physicochemical Parameters Relevant to Biological Activity

Several physicochemical parameters are crucial for a molecule's biological activity, as they influence its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters can be computationally predicted and are valuable in the early stages of drug discovery.

For this compound, some of these parameters have been computed and are available in public databases. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 252.06 g/mol | nih.govsynblock.comavantorsciences.com |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

ClogP (Calculated LogP): This value represents the lipophilicity of a compound, which affects its ability to cross cell membranes. A higher ClogP indicates greater lipid solubility. For a related compound, the ClogP value was found to be a key parameter in developing BBB-permeable tracers. frontiersin.org

TPSA (Topological Polar Surface Area): This parameter is related to the polarity of a molecule and is a good predictor of its oral bioavailability. Lower TPSA values are generally associated with better cell permeability. ijcps.org

HBD (Hydrogen Bond Donors) and HBA (Hydrogen Bond Acceptors): The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to biological targets.

pKa: The acid dissociation constant is important for understanding the ionization state of a molecule at a given pH, which affects its solubility and interaction with targets.

These predicted parameters for this compound provide a preliminary assessment of its drug-like properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule is essential for comprehending its biological activity, as the bioactive conformation may not be the lowest energy conformation.

For quinoline derivatives, conformational analysis can reveal the energetically favorable arrangements of substituents on the quinoline ring. scielo.br For example, in 2-phenylquinoline-4-carboxylic acid, the dihedral angle between the quinoline and phenyl rings is a key conformational parameter. researchgate.net While a detailed conformational analysis of this compound is not available in the provided results, such studies would typically involve computational methods to rotate flexible bonds and calculate the energy of each resulting conformer. This process generates an energy landscape that identifies low-energy conformations and the energy barriers between them.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid |

Medicinal Chemistry and Pharmacological Relevance of 2 Bromoquinoline 4 Carboxylic Acid Derivatives

Quinoline (B57606) Scaffolds as Integral Components in Drug Discovery

The quinoline scaffold, a fused bicyclic aromatic heterocycle composed of a benzene (B151609) ring and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its unique structural features and versatile chemical reactivity have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. The rigid, planar nature of the quinoline ring system allows for specific interactions with biological targets, while the presence of the nitrogen atom provides a site for hydrogen bonding and influences the compound's physicochemical properties, such as basicity and solubility.

The bromine substituent at the 2-position and the carboxylic acid at the 4-position of the 2-bromoquinoline-4-carboxylic acid molecule offer key handles for synthetic modification. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide variety of substituents to explore the chemical space around the quinoline core. The carboxylic acid group provides a crucial point for forming amides, esters, and other derivatives, which can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. These synthetic handles make this compound a valuable starting material for generating diverse libraries of compounds for biological screening.

Biological Activities and Mechanisms of Action of Quinoline Derivatives

Derivatives of the quinoline scaffold have been shown to exhibit a remarkable range of pharmacological activities, underscoring their importance in drug discovery. The specific biological effects are highly dependent on the nature and position of the substituents on the quinoline ring system.

Antimicrobial Properties (Antibacterial and Antifungal Activity)

Quinoline derivatives are a well-established class of antimicrobial agents. The mechanism of action for many quinolone and quinoline-based antibacterial drugs involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By targeting these enzymes, quinoline derivatives disrupt critical cellular processes, leading to bacterial cell death.

Research has demonstrated the antimicrobial potential of various 2-substituted quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency. For instance, certain aryl and heteroaryl substitutions have been shown to enhance activity.

| Compound | Substituent at C2 | Microorganism | MIC (mg/L) | IC50 (mg/L) |

|---|---|---|---|---|

| 1b | Phenyl | Staphylococcus aureus | >1000 | 500 |

| 1c | 4-Tolyl | Staphylococcus aureus | >1000 | 500 |

| 1d | 2-Thienyl | Staphylococcus aureus | 1000 | 800 |

| 1f | 2-Furyl | Staphylococcus aureus | >1000 | 500 |

| 1b | Phenyl | Saccharomyces cerevisiae | >1000 | >1000 |

| 1c | 4-Tolyl | Saccharomyces cerevisiae | 1000 | 800 |

| 1d | 2-Thienyl | Saccharomyces cerevisiae | 1000 | 800 |

| 1f | 2-Furyl | Saccharomyces cerevisiae | 800 | 400 |

| 2b | Phenyl | Trichophyton interdigitale | 1000 | 800 |

| 2c | 4-Tolyl | Trichophyton interdigitale | 1000 | 700 |

| 2d | 2-Thienyl | Trichophyton interdigitale | 600 | 560 |

| 2f | 2-Furyl | Trichophyton interdigitale | 500 | 400 |

Anticancer Activity and Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA Binding, DNA Gyrase Inhibition)

The quinoline scaffold is prevalent in a number of anticancer agents, and its derivatives have been extensively investigated for their potential to combat various malignancies. The anticancer mechanisms of quinoline derivatives are diverse and often target fundamental processes of cancer cell proliferation and survival.

One of the primary mechanisms of action is the inhibition of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavable complex, quinoline derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Furthermore, some quinoline derivatives can directly interact with DNA through intercalation or groove binding, disrupting DNA replication and transcription.

Other anticancer mechanisms include the inhibition of protein kinases that are often dysregulated in cancer. For example, some quinoline derivatives have been shown to inhibit tyrosine kinases, which play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-bromotetrahydroquinoline | A549 (Lung) | 2-50 µg/ml |

| 6,8-dibromotetrahydroquinoline | HeLa (Cervical) | 2-50 µg/ml |

| 8-bromo-6-cyanoquinoline | HT29 (Colon) | 2-50 µg/ml |

| 5-bromo-6,8-dimethoxyquinoline | Hep3B (Liver) | 2-50 µg/ml |

| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast) | 2-50 µg/ml |

Enzyme Inhibition (e.g., Cytochrome P450 Enzymes, Protein Kinase CK2, Fibroblast Activation Protein (FAP))

Beyond their roles in antimicrobial and anticancer therapies, quinoline derivatives are known to inhibit a variety of other enzymes implicated in different disease states. This broad inhibitory activity highlights the versatility of the quinoline scaffold in drug design.

For instance, certain quinoline derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, quinoline-based compounds have been developed as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3. imperial.ac.ukabacademies.org Histone deacetylases (HDACs) are another class of enzymes targeted by quinoline derivatives. A series of 2-phenylquinoline-4-carboxylic acid derivatives have been shown to act as HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms. frontiersin.orgnih.gov

| Compound Class | Enzyme Target | Example Compound | IC50 |

|---|---|---|---|

| 4-Carboxyl quinoline derivatives | COX-2 | 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | 0.043 µM |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Molecule P6 | 7.2 µM |

| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Molecule D28 | 24.45 µM |

Antimalarial Potential

The quinoline scaffold is historically significant in the fight against malaria, with quinine, isolated from the bark of the Cinchona tree, being one of the first effective treatments for the disease. Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays in malaria treatment for decades.

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic heme, which ultimately kills the parasite. A series of quinoline-4-carboxamides have been identified with potent antimalarial activity, acting through the inhibition of translation elongation factor 2 (PfEF2), a novel mechanism of action. nih.govvulcanchem.comnih.gov

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory and analgesic agents. As mentioned previously, the inhibition of COX enzymes is a key mechanism through which some quinoline derivatives exert their anti-inflammatory effects.

In addition to COX inhibition, other mechanisms may contribute to the anti-inflammatory and analgesic properties of quinoline derivatives. For example, some compounds may modulate the production of pro-inflammatory cytokines or interfere with other signaling pathways involved in the inflammatory cascade. A study on novel 2-phenylquinoline-4-carboxamide derivatives demonstrated significant anti-inflammatory and analgesic activities in animal models. alliedacademies.org

Antiviral Applications

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral effects against various viral strains. nih.govnottingham.ac.uk Quinoline-4-carboxylic acid derivatives, in particular, have emerged as a promising class of antiviral agents. acs.org Their mechanism of action often involves targeting host-cell factors rather than viral proteins, a strategy that can potentially circumvent the development of viral resistance. nih.govelsevierpure.comnih.gov

A key host enzyme targeted by these compounds is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. nih.govnih.gov This enzyme is essential for the synthesis of pyrimidines, which are vital for the production of DNA and RNA. nih.gov By inhibiting DHODH, these quinoline derivatives deplete the intracellular pool of pyrimidine nucleotides, thereby hindering the replication of viruses that rely on the host's cellular machinery. nih.govnih.gov

Research has demonstrated the efficacy of quinoline-based compounds against a spectrum of viruses. Analogues have shown potent activity against coronaviruses, including SARS-CoV-1, SARS-CoV-2, and human coronaviruses HCoV-OC43 and HCoV-229E. malariaworld.org Additionally, significant inhibitory effects have been recorded against Vesicular Stomatitis Virus (VSV), Influenza A virus (IAV), and Zika virus (ZIKV). nih.govnih.govnih.gov The development of 2,8-bis(trifluoromethyl)quinoline derivatives has shown particular promise in inhibiting ZIKV replication. nih.gov This broad-spectrum activity underscores the potential of the quinoline core structure in the development of novel antiviral therapies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline-4-carboxylic acid analogues, SAR studies have identified several key structural features that are critical for their antiviral potency, particularly as inhibitors of the human DHODH enzyme. nih.govnih.gov These studies have systematically explored the effects of various substituents on the quinoline core, providing a roadmap for the design of more effective antiviral agents. nih.gov

Impact of Bromine Substitution on Biological Efficacy

The substitution pattern on the quinoline ring plays a crucial role in determining the biological efficacy of the molecule. nih.gov In the context of antiviral activity, halogenation is a key strategy for enhancing potency. SAR studies on 4-quinoline carboxylic acid derivatives have revealed that the presence of an electron-withdrawing group at the C-2 position can significantly increase antiviral activity. nih.gov

Specifically, research comparing various substituents at this position found that replacing alkoxy groups with a bromine atom led to a notable enhancement in inhibitory action against viral replication. nih.gov This suggests that the electronegativity and size of the bromine atom are favorable for interaction with the target enzyme. While direct studies on this compound are limited, the data from analogous compounds strongly support the beneficial role of the C-2 bromine substituent.

| Compound Analogue (General Structure) | Substitution at C-2 | Relative Antiviral Activity | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivative | Propoxy group | Baseline | nih.gov |

| Quinoline-4-carboxylic acid derivative | Methyl ether | No improvement | nih.gov |

| Quinoline-4-carboxylic acid derivative | Ethyl ether | No improvement | nih.gov |

| Quinoline-4-carboxylic acid derivative | Bromine | Significantly higher activity | nih.gov |

| Quinoline-4-carboxylic acid derivative | Fluorine | Significantly higher activity | nih.gov |

Role of the Carboxylic Acid Moiety in Target Binding and Activity

The carboxylic acid group at the C-4 position of the quinoline ring is an indispensable feature for the biological activity of this class of compounds. nih.gov SAR studies have consistently demonstrated a strict requirement for the free carboxylic acid (or its corresponding salt) for the inhibition of dihydroorotate dehydrogenase. nih.govnih.gov

Influence of Other Substituents on the Quinoline Core

Beyond the C-2 and C-4 positions, substituents on the benzo portion of the quinoline ring also exert a significant influence on antiviral potency. nih.gov SAR studies have identified several "hot spots" where modifications can tune the efficacy and properties of the molecule.

C-2 Position: In addition to halogens, this position benefits from bulky, hydrophobic substituents, which are thought to occupy a hydrophobic pocket within the DHODH enzyme. nih.gov

C-6 Position: The introduction of an electron-withdrawing group, such as fluorine, has been shown to be highly beneficial. The potent DHODH inhibitor, Brequinar, and its highly active analogue C44 both feature a fluorine atom at this position. nih.govnih.govnih.gov

C-7 Position: Similar to the C-6 position, SAR studies suggest that an electron-withdrawing group at C-7 is a favorable feature for potent DHODH inhibition. nih.gov

The cumulative findings from these studies indicate that an optimal quinoline-4-carboxylic acid-based antiviral agent would possess a specific combination of features: the essential carboxylic acid at C-4, a bulky and/or electron-withdrawing group (like bromine) at C-2, and additional electron-withdrawing substituents on the benzo ring. nih.govnih.gov

| Substitution Position | Favorable Substituent Type | Effect on Antiviral Activity | Reference |

|---|---|---|---|

| C-2 | Bulky, hydrophobic groups | Increase | nih.gov |

| C-2 | Electron-withdrawing groups (e.g., Br, F) | Increase | nih.gov |

| C-4 | Carboxylic acid | Essential for activity | nih.govnih.gov |

| C-6 | Electron-withdrawing groups (e.g., F) | Increase | nih.govnih.gov |

| C-7 | Electron-withdrawing groups | Increase | nih.gov |

Applications in Advanced Materials Science and Catalysis Research

Incorporation into Organic Semiconductors and Electronic Materials

There is currently a lack of specific research detailing the incorporation of 2-Bromoquinoline-4-carboxylic acid into organic semiconductors. However, the fundamental structure of quinoline (B57606) is a known component in some organic electronic materials. The extended π-system of the quinoline ring can facilitate charge transport, a key property for semiconductors. The 2-bromo and 4-carboxylic acid groups could, in principle, be utilized to create larger conjugated systems or to anchor the molecule to surfaces, which are important aspects in the design of organic field-effect transistors (OFETs) and other electronic devices. Further research would be needed to synthesize and characterize materials derived from this specific compound to evaluate their performance as organic semiconductors.

Use as Ligands or Precursors in Catalyst Development

The nitrogen atom within the quinoline ring and the oxygen atoms of the carboxylic acid group give this compound the potential to act as a chelating ligand for various metal ions. The formation of stable metal complexes is a cornerstone of catalyst design. The bromine atom offers a site for further functionalization, which could be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of a potential catalyst.

Photophysical Properties for Fluorescent Materials

Quinoline derivatives are well-known for their fluorescent properties and are used in a variety of applications, including as fluorescent probes. nih.govmdpi.com The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the substituents on the quinoline ring.

While specific photophysical data for this compound is not widely published, it is conceivable that this compound could serve as a scaffold for the development of new fluorescent materials. The carboxylic acid group could be used to link the quinoline fluorophore to other molecules or materials, while the bromine atom could be replaced through cross-coupling reactions to introduce moieties that modulate the fluorescence properties. For instance, creating larger conjugated systems often leads to shifts in the emission wavelength. Research into the synthesis of derivatives of this compound could unveil novel compounds with tailored photophysical properties for applications in bioimaging or as components in fluorescent sensors.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The classical Pfitzinger reaction, involving the condensation of isatin (B1672199) with a-methylene-carbonyl compounds, has been a traditional method for synthesizing quinoline-4-carboxylic acids. nih.govacs.org However, the drive towards greener and more efficient chemical processes necessitates the exploration of new synthetic strategies. Future research is likely to focus on the development of novel, one-pot synthetic methods that employ environmentally benign catalysts and solvents. acs.org For instance, recent advancements have demonstrated the synthesis of 2-methyl-4-carboxyquinolines using a regioselective reaction between pyruvic acid and aromatic amines in ethanol, offering a more direct route. sci-hub.se Further investigations could adapt such methods for the synthesis of 2-bromoquinoline-4-carboxylic acid, potentially improving yield and reducing waste. The use of nanocatalysts is another promising avenue, as they offer high catalytic activity and recyclability, aligning with the principles of green chemistry. acs.org

Advanced Biological Profiling of Novel this compound Derivatives

The quinoline (B57606) core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The functionalization of the this compound molecule allows for the creation of diverse chemical libraries. frontiersin.org Future research will involve the synthesis and comprehensive biological evaluation of novel derivatives. For example, the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives has yielded compounds with potential as microbial DNA gyrase inhibitors. nih.govacs.org

Advanced biological profiling will extend beyond initial screening to include detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how different substituents on the quinoline ring influence biological activity and for the rational design of more potent and selective compounds. nih.govacs.org For instance, the development of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents a promising strategy in cancer therapy, and the quinoline scaffold is well-suited for this approach. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mdpi.comnih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and predict the biological activities and physicochemical properties of novel compounds, significantly accelerating the design-make-test-analyze cycle. mdpi.comyoutube.com

In the context of this compound, AI and ML can be employed in several ways:

De Novo Design: Generative AI models can design novel quinoline derivatives with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. youtube.comazoai.com

Activity Prediction: Machine learning models can be trained on existing data to predict the biological activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.govarxiv.org This approach can save considerable time and resources compared to traditional high-throughput screening.

QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can provide insights into the steric and electrostatic interactions between quinoline derivatives and their biological targets, guiding further optimization. mdpi.com

Recent studies have demonstrated the successful application of generative AI, such as the medical generative adversarial network (MedGAN), in generating novel quinoline-based molecules with drug-like characteristics. azoai.com

Exploration of Targeted Drug Delivery Systems Utilizing Quinoline Scaffolds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. Nanoparticles have emerged as a promising platform for targeted drug delivery due to their ability to encapsulate drugs, improve solubility, and facilitate targeted delivery. mdpi.comaranca.comnih.gov

The quinoline scaffold can be incorporated into various nanoparticle-based drug delivery systems. For instance, novel chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers for the delivery of anticancer drugs like quercetin. nih.gov These nanorods demonstrated efficient drug loading and pH-sensitive release, highlighting their potential for targeted cancer therapy. nih.gov Future research will likely explore the development of other quinoline-based nanocarriers, such as lipid nanoparticles and polymeric nanoparticles, to deliver a wide range of therapeutic agents. mdpi.com The ability to functionalize the quinoline ring provides opportunities to attach targeting ligands that can direct the nanoparticles to specific cells or tissues.

Potential for Radiotracer Development for Imaging Applications

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive visualization and quantification of biological processes in vivo. The development of novel radiotracers is crucial for advancing these imaging modalities. The quinoline scaffold has shown significant promise in the development of radiotracers for various targets.

Quinoline-based tracers have been successfully developed for imaging:

Fibroblast Activation Protein (FAP): FAP is a promising target for cancer diagnosis and therapy. nih.govbioworld.com Gallium-68 labeled FAPI tracers, such as 68Ga-FAPI-04, have demonstrated high tumor uptake and excellent imaging contrast in preclinical and clinical studies. bioworld.comsnmjournals.org Furthermore, the development of Technetium-99m labeled FAPI tracers, like 99mTc-FAPI-YQ3, offers a promising avenue for SPECT imaging. nih.govacs.org

Cannabinoid Type 2 (CB2) Receptor: The CB2 receptor is implicated in neuroinflammation. Novel 4-oxo-quinoline derivatives have been radiolabeled with carbon-11 (B1219553) and evaluated as PET tracers for imaging CB2 receptors. nih.govresearchgate.net

Phosphodiesterase 5 (PDE5): PDE5 is involved in various neurological disorders. A radiofluorinated quinoline analog has been developed for PET imaging of PDE5 in the brain. nih.gov

Peripheral Benzodiazepine Receptor (PBR): PBRs are associated with various diseases, and radiolabeled quinoline derivatives have been investigated for PET imaging of these receptors. researchgate.net

The this compound core provides a versatile platform for the synthesis of new radiotracers. The bromine atom can be a site for radiolabeling with radiohalogens, or the carboxylic acid group can be used for conjugation with chelators for radiometals like Gallium-68. frontiersin.org Future research will focus on synthesizing and evaluating novel this compound derivatives as PET and SPECT tracers for a range of biological targets. snmjournals.org

Q & A

Basic: What are common synthetic routes for preparing 2-bromoquinoline-4-carboxylic acid?

Answer:

The synthesis typically involves bromination of quinoline-4-carboxylic acid derivatives or coupling reactions. For example:

- Direct bromination : Using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., H2SO4) to introduce bromine at the 2-position of the quinoline ring .

- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach brominated aryl groups to the quinoline scaffold, followed by carboxylation .

Key intermediates include quinoline-4-carboxylic acid esters or halides, with bromine incorporation verified via NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in bromination reactions?

Answer:

Regioselectivity challenges arise due to competing bromination at adjacent positions. Strategies include:

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, as seen in analogous bromopyridine syntheses .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance selectivity for the 2-position .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 70% yield in 30 minutes vs. 12 hours conventionally) .

Post-reaction analysis via HPLC and LC-MS ensures purity and identifies byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms bromine placement (e.g., downfield shifts for C-2 in ¹³C NMR) and carboxylate proton absence .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (252.06 g/mol) and isotopic patterns for bromine .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

Advanced: How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved?

Answer:

- X-ray crystallography : Resolves ambiguities in bromine positioning and hydrogen bonding (e.g., carboxylate dimer formation) .

- DFT calculations : Predict NMR chemical shifts to compare with experimental data .

- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal splitting .

Basic: What biological activities have been explored for this compound derivatives?

Answer:

- Antimicrobial screening : Derivatives show activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via topoisomerase inhibition .

- Anticancer assays : Copper(II) complexes of quinoline-4-carboxylates induce apoptosis in HeLa cells (IC₅₀ = 12 µM) .

Standard protocols include broth microdilution (CLSI guidelines) and MTT assays .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at C-6 enhances antimicrobial activity by 40% .

- Metal coordination : Zinc or copper complexes improve solubility and bioavailability, as shown in pharmacokinetic studies .

- In silico docking : Predict binding affinity to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : Under nitrogen at 4°C in amber vials to prevent photodegradation and moisture absorption .

- Stability tests : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months when stored properly .

Advanced: How can degradation products be identified and quantified?

Answer:

- HPLC-DAD/MS : Monitors decarboxylation or debromination products (e.g., quinoline-4-carboxylic acid) .

- Forced degradation : Expose to UV light (ICH Q1B) or acidic/basic conditions to simulate stability challenges .

Advanced: What strategies are effective for derivatizing this compound into amides or esters?

Answer:

- Amide formation : React with HATU/DIPEA and amines (e.g., benzylamine) in DMF, yielding 85–90% conversion .

- Esterification : Use SOCl₂/MeOH to generate methyl esters for improved lipid solubility .

- Click chemistry : Azide-alkyne cycloaddition to attach fluorophores for cellular imaging .

Cross-Disciplinary: How can findings from synthetic chemistry and biology be integrated for translational research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.